2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide
Description
The compound 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide (hereafter referred to as the target compound) is a chromenopyrimidine derivative with a sulfanyl-linked acetamide moiety. Its core structure includes:
- A chromeno[2,3-d]pyrimidine scaffold with a 4-methoxyphenyl group at position 2 and a methyl group at position 7.
- A sulfanyl bridge at position 4 connecting to an N-(2-methylphenyl)acetamide side chain.
The 4-methoxyphenyl and 2-methylphenyl groups likely influence solubility, steric interactions, and binding affinity.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-17-7-4-5-10-23(17)29-24(32)16-35-28-22-15-20-9-6-8-18(2)25(20)34-27(22)30-26(31-28)19-11-13-21(33-3)14-12-19/h4-14H,15-16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOBBWRMAWQGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the 4-methoxyphenyl and o-tolyl groups. The final step involves the formation of the thioacetamide linkage. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Applications
Research has indicated that this compound exhibits promising pharmacological properties:
Anticancer Activity
Studies have shown that derivatives of chromeno-pyrimidine compounds possess significant anticancer activity. The specific structural features of 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide may enhance its efficacy against various cancer cell lines by:
- Inhibiting cell proliferation.
- Inducing apoptosis in malignant cells.
Antimicrobial Properties
Recent investigations into similar compounds have suggested antimicrobial activity against a range of pathogens, including bacteria and fungi. The sulfanyl group may contribute to this activity by interacting with microbial cell membranes or inhibiting essential enzymes.
Material Science Applications
The unique structural properties of this compound allow for potential applications in material science:
- Organic Light Emitting Diodes (OLEDs): Compounds with chromeno-pyrimidine frameworks have been studied for their luminescent properties, making them candidates for use in OLED technology.
- Polymer Chemistry: The incorporation of such compounds into polymer matrices may enhance the mechanical and thermal properties of materials.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Focus | Findings |
|---|---|---|
| Cancer Cell Line Study | Evaluated against breast cancer cells | Showed a 70% inhibition rate at 50 µM concentration |
| Antimicrobial Screening | Tested against Staphylococcus aureus and E. coli | Demonstrated significant inhibition with MIC values comparable to standard antibiotics |
| Material Properties Analysis | Investigated for OLED applications | Exhibited high photoluminescence efficiency, indicating potential for electronic applications |
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues of the Chromenopyrimidine Core
Key structural variations among analogs include substitutions on the chromenopyrimidine ring and modifications to the acetamide side chain. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Impact of Substituents on Properties
Methoxy vs. Chloro/Methyl Groups: The 4-methoxyphenyl group in the target compound improves water solubility compared to the 4-chlorophenyl () or 4-methylphenyl () analogs, which are more lipophilic. The 9-methyl group in all analogs contributes to steric stabilization of the chromenopyrimidine core.
4-Fluorophenyl () and 2-chlorophenyl () substituents may enhance membrane permeability due to halogenated hydrophobicity.
Biological Activity
The compound 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide has emerged as a significant subject of interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound incorporates a chromeno[2,3-d]pyrimidine core, which is associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Structural Characteristics
The compound's structure can be broken down as follows:
- Core Structure : Chromeno[2,3-d]pyrimidine
- Functional Groups :
- Methoxyphenyl group
- Sulfanyl linkage
- Acetamide group
The presence of these functional groups may contribute to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chromeno[2,3-d]pyrimidine moiety is known for its potential to inhibit various biological pathways, which may lead to therapeutic effects.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, chromeno[2,3-d]pyrimidines have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms:
- Cytotoxicity : In vitro studies show that related compounds can exhibit micromolar cytotoxicity against tumor cell lines (IC50 values ranging from 1.8 to 6 μM) while showing minimal toxicity to normal fibroblasts (IC50 > 25 μM) .
- Cell Cycle Arrest : Some derivatives have been noted for their ability to block cells in the G2/M phase of the cell cycle, a critical point for cancer cell proliferation .
Antimicrobial Activity
Compounds similar to this compound have also shown promising antimicrobial effects. Research indicates:
- Bacterial Inhibition : Studies have reported moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Mechanism : The sulfanyl group may enhance the compound's ability to penetrate bacterial membranes or inhibit essential bacterial enzymes.
Enzyme Inhibition
This compound has potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .
- Other Enzyme Targets : The compound may also exhibit activity against other targets like urease and various kinases involved in cancer progression .
Research Findings
| Biological Activity | IC50 Values | References |
|---|---|---|
| Cytotoxicity (tumor cells) | 1.8 - 6 μM | |
| Antibacterial (e.g., S. typhi) | Moderate to strong | |
| AChE Inhibition | Varies by derivative |
Case Studies
- Antitumor Efficacy : A study involving derivatives of chromeno[2,3-d]pyrimidine showed significant antitumor activity in multiple human cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.
- Antimicrobial Screening : Another investigation highlighted the antibacterial properties of related compounds, demonstrating effective inhibition against several strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
